molecular formula C6H5IN2O2 B2649922 2-Iodo-5-methyl-3-nitropyridine CAS No. 1598838-80-2

2-Iodo-5-methyl-3-nitropyridine

Cat. No. B2649922
CAS RN: 1598838-80-2
M. Wt: 264.022
InChI Key: MMWYUEMFUZVJGK-UHFFFAOYSA-N
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Description

2-Iodo-5-methyl-3-nitropyridine is a chemical compound with the empirical formula C6H5IN2O2 . It is used in various chemical reactions and has a molecular weight of 264.021 Da .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular structure of 2-Iodo-5-methyl-3-nitropyridine consists of 6 carbon atoms, 5 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.


Chemical Reactions Analysis

Nitropyridines, such as 2-Iodo-5-methyl-3-nitropyridine, can undergo various chemical reactions. For instance, 3-nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .


Physical And Chemical Properties Analysis

2-Iodo-5-methyl-3-nitropyridine is a solid substance . The exact physical and chemical properties such as melting point, boiling point, and solubility can be determined using standard laboratory techniques.

Scientific Research Applications

Catalytic Cross-Coupling Applications

One significant application is in the field of catalytic cross-coupling reactions, where organometallic complexes play a crucial role. For instance, the formation of a Ni(I) organometallic complex capable of transferring its methyl group to iodocyclohexane, showcasing the potential for catalytic cross-coupling of alkyl electrophiles under Negishi-like conditions, highlights the versatility of related compounds in organic synthesis (Anderson, Jones, & Vicic, 2004).

Quantum Chemical Studies

Quantum chemical studies offer insights into the molecular structure and electronic properties of such compounds. Research conducted on 2-amino-3-methyl-5-nitropyridine, which shares structural similarities with 2-Iodo-5-methyl-3-nitropyridine, utilized density functional theory (DFT) for optimized geometry and vibrational analysis. These studies provide valuable information on the intramolecular charge transfer, hyperconjugative interactions, and electronic absorption spectra, which are fundamental for understanding the reactivity and properties of these compounds (Sivaprakash, Prakash, Mohan, & Jose, 2019).

Conformational Stability and Vibrational Studies

Further, conformational stability and vibrational studies of related nitropyridines have been conducted to assess molecular stability, bond strength, and electronic properties like HOMO-LUMO energies. These studies, based on DFT, provide insights into charge transfer within molecules and offer a basis for developing materials with desired electronic and optical properties (Balachandran, Lakshmi, & Janaki, 2012).

Crystal and Molecular Structure Analysis

Analysis of the crystal and molecular structures of nitropyridine derivatives, including their vibrational properties, X-ray crystallography, and quantum chemical calculations, plays a crucial role in understanding the intermolecular interactions and the arrangement of molecules in the solid state. These analyses are vital for designing materials with specific structural and optical properties (Bryndal et al., 2012).

Safety and Hazards

2-Iodo-5-nitropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-iodo-5-methyl-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWYUEMFUZVJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-methyl-3-nitropyridine

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